molecular formula C22H13BrN2S B3831058 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile

Cat. No. B3831058
M. Wt: 417.3 g/mol
InChI Key: KIVAAIRJOZDWMF-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile” is a complex organic molecule that contains several distinct functional groups. It has a bromophenyl group, a thiazole ring, a naphthyl group, and an acrylonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is attached to a bromophenyl group, a naphthyl group, and an acrylonitrile group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the bromine atom on the bromophenyl group could potentially be replaced via nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied for potential medicinal properties, it could interact with biological targets in a variety of ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in the development of new pharmaceuticals or materials .

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN2S/c23-19-10-8-16(9-11-19)21-14-26-22(25-21)18(13-24)12-17-6-3-5-15-4-1-2-7-20(15)17/h1-12,14H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVAAIRJOZDWMF-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile

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